Ethyl 3-(chlorocarbonyl)benzoate
Description
Ethyl 3-(chlorocarbonyl)benzoate is an aromatic ester featuring a chlorocarbonyl (Cl–C=O) substituent at the 3-position of the benzene ring. Its molecular formula is C₁₀H₉ClO₃, with a molecular weight of 212.45 g/mol. The compound’s structure combines the reactivity of an acyl chloride group with the solubility-enhancing ethyl ester moiety, making it a versatile intermediate in organic synthesis. Key applications include its use in nucleophilic acyl substitution reactions to form amides, esters, or other derivatives .
Properties
IUPAC Name |
ethyl 3-carbonochloridoylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-2-14-10(13)8-5-3-4-7(6-8)9(11)12/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEAQGOTHCMVBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563464 | |
| Record name | Ethyl 3-(chlorocarbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67326-20-9 | |
| Record name | Ethyl 3-(chlorocarbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-(chlorocarbonyl)benzoate can be synthesized through the esterification of 3-(chlorocarbonyl)benzoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction typically involves heating the reactants to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Techniques such as continuous flow reactors and advanced purification methods may be employed to ensure high purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or aldehydes, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(chlorocarbonyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(chlorocarbonyl)benzoate involves its reactivity at the ester and chlorocarbonyl groups. The ester group can undergo hydrolysis to form carboxylic acids, while the chlorocarbonyl group can participate in nucleophilic substitution reactions. These reactions are facilitated by the presence of catalysts or specific reaction conditions that promote the formation of reactive intermediates.
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares the molecular formulas, weights, and key properties of Ethyl 3-(chlorocarbonyl)benzoate with structurally related compounds:
Table 1: Physical Properties
Key Observations :
- The chlorocarbonyl group in this compound significantly increases its reactivity compared to simple chloro-substituted analogs like Ethyl 3-chlorobenzoate.
- Bulky substituents, such as the furyl group in Ethyl 4-(5-chlorocarbonyl-2-furyl)benzoate, reduce reactivity by steric hindrance but enhance solubility in polar aprotic solvents .
- Methyl esters (e.g., Methyl m-chlorobenzoate) exhibit lower molecular weights and higher volatility than ethyl derivatives, influencing their industrial applications .
Key Observations :
- This compound is typically synthesized via chlorination of hydroxyl precursors (e.g., using ClCOCl), achieving moderate yields due to the compound’s sensitivity to hydrolysis .
- Simpler chloro-substituted esters (e.g., Ethyl 3-chlorobenzoate) are synthesized via direct esterification with higher yields, reflecting their stability .
- Complex derivatives, such as the tert-butyl analog in , require multi-step protocols and advanced purification techniques, resulting in lower yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
